molecular formula C32H27N5O2S B12149391 N'-[(Z)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12149391
M. Wt: 545.7 g/mol
InChI Key: VWDIEPMSVPWNHC-APTWKGOFSA-N
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Description

(E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a carbazole moiety, a quinazoline derivative, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Carbazole Derivative: Starting with 9-ethyl-9H-carbazole, various functionalization reactions such as nitration, reduction, and formylation can be employed to introduce the necessary substituents.

    Synthesis of the Quinazoline Derivative: The quinazoline moiety can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Hydrazide Formation: The final step involves the condensation of the carbazole and quinazoline derivatives with hydrazine hydrate under controlled conditions to form the hydrazide linkage.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the carbazole or quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole Derivatives: Compounds containing the carbazole moiety, such as 9-ethylcarbazole.

    Quinazoline Derivatives: Compounds containing the quinazoline moiety, such as 4-oxo-3-phenylquinazoline.

    Hydrazides: Compounds containing the hydrazide linkage, such as isoniazid.

Uniqueness

(E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide is unique due to its combination of carbazole, quinazoline, and hydrazide functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C32H27N5O2S

Molecular Weight

545.7 g/mol

IUPAC Name

N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C32H27N5O2S/c1-3-36-28-11-7-5-8-24(28)26-18-22(14-17-29(26)36)19-33-35-30(38)20-40-32-34-27-10-6-4-9-25(27)31(39)37(32)23-15-12-21(2)13-16-23/h4-19H,3,20H2,1-2H3,(H,35,38)/b33-19-

InChI Key

VWDIEPMSVPWNHC-APTWKGOFSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N\NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C)C6=CC=CC=C61

Origin of Product

United States

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